Enhanced Lipophilicity (LogP) Drives Differentiated Membrane Permeability Compared to the Non-Chlorinated Parent Scaffold
The 7-chloro substituent substantially increases the lipophilicity of the 1,5-benzodiazepine scaffold. The target compound has a predicted LogP of 3.60, compared to the non-chlorinated parent, 2,4-dimethyl-3H-1,5-benzodiazepine, which has an XLogP3 of 1.9 [1]. This difference of approximately 1.7 log units translates to a roughly 50-fold increase in octanol-water partition coefficient, directly affecting passive membrane permeability and distribution characteristics in biological systems.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.60 (computed) |
| Comparator Or Baseline | 2,4-Dimethyl-3H-1,5-benzodiazepine (CAS 1131-47-1); XLogP3 = 1.9 |
| Quantified Difference | ΔLogP ≈ 1.7; approximately 50-fold higher lipophilicity |
| Conditions | Computed LogP values from different sources (Chemsrc for target; PubChem XLogP3 for comparator) |
Why This Matters
Higher lipophilicity directly influences blood-brain barrier penetration, membrane partitioning, and non-specific protein binding, making the 7-chloro analog a distinct tool compound when studying lipophilicity-driven pharmacology in benzodiazepine scaffolds.
- [1] PubChem. 2,4-Dimethyl-1H-1,5-benzodiazepine. CID 318736. Computed XLogP3-AA = 1.9. 2005. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dimethyl-1H-1_5-benzodiazepine. View Source
